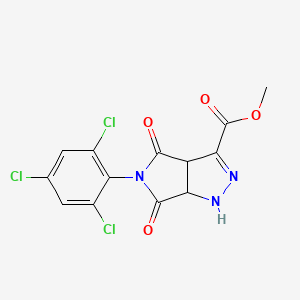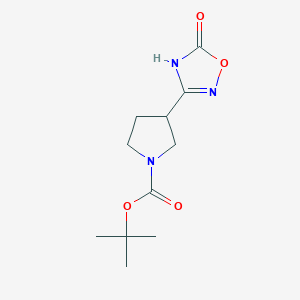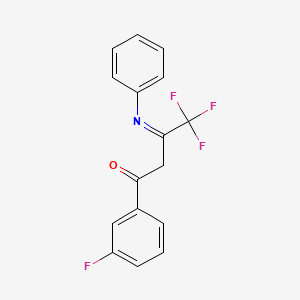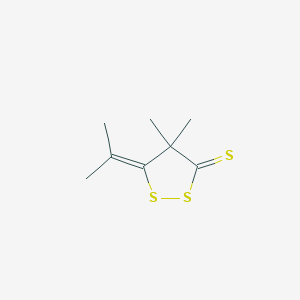
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: is an organic compound characterized by its unique structure, which includes a dithiolane ring and a thione group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolane derivative with a thione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is mediated by the thione group, which is highly reactive towards nucleophiles.
相似化合物的比较
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: can be compared with other dithiolane and thione-containing compounds:
4,4-Dimethyl-5-(propan-2-ylidene)non-2-yne: Similar in structure but lacks the thione group.
3-Isopropoxy-4,4-dimethyl-5-(propan-2-ylidene)-1,2-dithiolane: Contains an additional isopropoxy group, which alters its reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
919525-49-8 |
|---|---|
分子式 |
C8H12S3 |
分子量 |
204.4 g/mol |
IUPAC 名称 |
4,4-dimethyl-5-propan-2-ylidenedithiolane-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5(2)6-8(3,4)7(9)11-10-6/h1-4H3 |
InChI 键 |
AERUFCFXUJXIGE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C(C(=S)SS1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

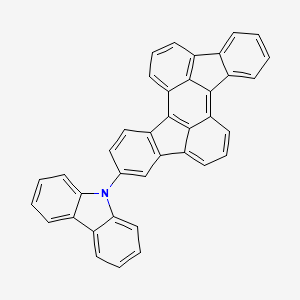
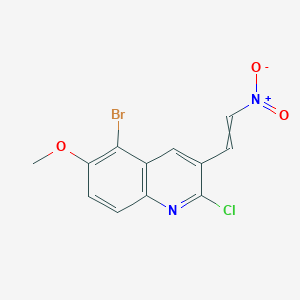
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
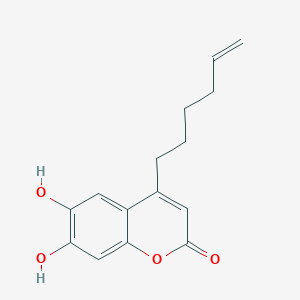
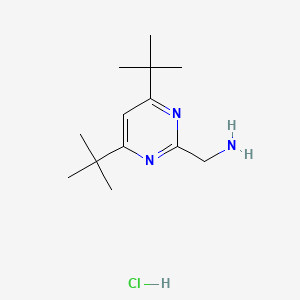
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
